LQFM215

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H34N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

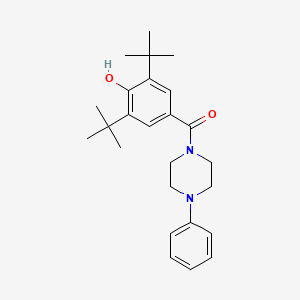

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C25H34N2O2/c1-24(2,3)20-16-18(17-21(22(20)28)25(4,5)6)23(29)27-14-12-26(13-15-27)19-10-8-7-9-11-19/h7-11,16-17,28H,12-15H2,1-6H3 |

InChI Key |

JGUNNYHUGKTNCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Proline Transporter Inhibitor LQFM215: A Technical Guide to its Mechanism of Action in Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQFM215 is a novel small molecule inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking the reuptake of L-proline at the synapse, this compound elevates extracellular proline levels, leading to the modulation of glutamatergic neurotransmission. This mechanism of action positions this compound as a promising therapeutic candidate for neurological and psychiatric disorders associated with glutamatergic dysregulation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its impact on glutamatergic signaling pathways. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the presynaptic proline transporter (PROT). PROT is responsible for the rapid reuptake of L-proline from the synaptic cleft. Inhibition of this transporter by this compound leads to an accumulation of L-proline in the synapse.[1][2][3] L-proline is an endogenous neuromodulator that can allosterically potentiate the activity of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key components of excitatory glutamatergic signaling.[1][2][3] By enhancing the function of these receptors, this compound is proposed to counteract glutamatergic hypofunction, a pathological hallmark of certain neurological and psychiatric conditions.[4][5]

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (Proline Uptake Inhibition) | 20.4 µM | Mouse Hippocampal Synaptosomes | [6] |

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of this compound on glutamatergic signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Unveiling the Structure of PROT and ATB0,+: Unique Members of the Glycine Transporter Subfamily [mdpi.com]

- 6. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LQFM215: A Novel Proline Transporter (PROT/SLC6A7) Inhibitor for Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LQFM215 is a novel, synthetic inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By competitively binding to the active site of PROT, this compound effectively blocks the reuptake of proline, leading to increased synaptic concentrations of this amino acid. This modulation of the proline-glutamate cycle presents a promising therapeutic avenue for a range of neurological and psychiatric conditions. Preclinical studies have demonstrated the potential of this compound in models of schizophrenia and ischemic stroke, highlighting its antipsychotic and neuroprotective properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Introduction

The L-proline transporter (PROT/SLC6A7) is a sodium- and chloride-dependent transporter predominantly expressed in the brain.[1] It plays a crucial role in regulating extracellular proline levels, particularly within glutamatergic synapses.[2] L-proline itself acts as a neuromodulator, capable of potentiating both NMDA and AMPA receptor activity.[2][3] Consequently, the inhibition of PROT offers a strategic approach to enhance glutamatergic neurotransmission, which is implicated in the pathophysiology of various central nervous system (CNS) disorders.[2][3]

This compound has emerged as a significant research tool and potential therapeutic agent due to its inhibitory action on PROT.[4] Its ability to modulate glutamatergic signaling underlies its observed efficacy in preclinical models of schizophrenia and ischemic stroke.[2][5] This guide synthesizes the current knowledge on this compound to support further research and development efforts.

Mechanism of Action

This compound functions as a competitive inhibitor of the proline transporter (PROT).[4] By occupying the proline binding site on the transporter, it prevents the reuptake of proline from the synaptic cleft into the presynaptic neuron. The resulting elevation of extracellular proline is believed to enhance the function of NMDA, AMPA, and glycine receptors, thereby modulating glutamatergic neurotransmission.[6] This proposed mechanism is central to the therapeutic effects observed with this compound.

Figure 1: Proposed Mechanism of Action of this compound

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| IC50 (Proline Uptake) | 20.4 µM | Hippocampal Synaptosomes | Proline Uptake Assay | [7] |

| IC50 (Neural Protrusion Inhibition - Developmental) | 3 µM | LUHMES cells | Neurite Outgrowth Assay | [4] |

| IC50 (Neural Protrusion Reduction - Mature) | 14 µM | LUHMES cells | Neurite Outgrowth Assay | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing (i.p.) | Effect | Reference |

| Ketamine-Induced Hyperlocomotion (Swiss mice) | 10-30 mg/kg (single dose) | Significant reduction in hyperlocomotion.[4] | [4] |

| Ketamine-Induced Social Interaction Deficit (mice) | 10, 20, 30 mg/kg | Increased time and number of social interactions.[4][8] | [4][8] |

| Ketamine-Induced Sensorimotor Gating Deficit (mice) | 10, 20, 30 mg/kg | Prevention of ketamine-induced disruption in PPI test.[8] | [8] |

| Middle Cerebral Artery Occlusion (MCAO) (mice) | 10 mg/kg | Reduced infarct area and motor impairments.[7] | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Proline Uptake Assay in Hippocampal Synaptosomes

This protocol is adapted from general procedures for synaptosomal uptake assays.[9][10]

Objective: To determine the inhibitory effect of this compound on the uptake of radiolabeled L-proline into isolated nerve terminals (synaptosomes).

Materials:

-

Hippocampal tissue from rodents

-

Sucrose buffer (0.32 M)

-

Krebs-Ringer buffer

-

Radiolabeled L-proline (e.g., [3H]L-proline)

-

This compound stock solution

-

Scintillation fluid

-

Glass-fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the hippocampus on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomal aliquots with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of radiolabeled L-proline.

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass-fiber filters followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Proline Uptake Assay Workflow

Ketamine-Induced Schizophrenia Model in Mice

This protocol is based on established methods for inducing psychosis-like behaviors in rodents.[7][8][11]

Objective: To evaluate the antipsychotic potential of this compound in a pharmacologically induced model of schizophrenia.

Materials:

-

Male Swiss or C57BL/6 mice

-

Ketamine hydrochloride

-

This compound

-

Saline solution

-

Behavioral testing apparatus (Open Field, Three-Chamber Social Interaction, Prepulse Inhibition)

Procedure:

-

Animal Habituation:

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week for acclimatization before starting the experiments.

-

-

Drug Administration:

-

Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes before the injection of ketamine.

-

Induce psychosis-like symptoms by administering ketamine (e.g., 50-100 mg/kg, i.p.).

-

-

Behavioral Testing (30 minutes post-ketamine):

-

Open Field Test: Place the mouse in the center of an open field arena and record its locomotor activity (e.g., distance traveled, time spent in the center) for a specified duration (e.g., 10-30 minutes).

-

Three-Chamber Social Interaction Test: Assess social preference by measuring the time the mouse spends in a chamber with a novel mouse versus an empty chamber.

-

Prepulse Inhibition (PPI) Test: Measure the ability of a weak prestimulus to inhibit the startle response to a strong stimulus, as a measure of sensorimotor gating.

-

-

Data Analysis:

-

Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle and control groups.

-

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This is a standard model for inducing focal cerebral ischemia.[3][5][6]

Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.

Materials:

-

Male C57BL/6 mice

-

Isoflurane anesthesia

-

Surgical instruments

-

Monofilament suture

-

This compound

-

Saline solution

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

-

Surgical Procedure:

-

Anesthetize the mouse with isoflurane.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

Insert a monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the suture to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg, i.p.) either before or after the MCAO procedure, depending on the study design (pre-treatment or treatment).

-

-

Neurological Assessment:

-

Evaluate motor deficits at various time points post-MCAO using tests such as the cylinder test or limb clasping test.

-

-

Infarct Volume Measurement:

-

At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the mouse and remove the brain.

-

Slice the brain into coronal sections and stain with TTC. Viable tissue stains red, while infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis:

-

Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound are rooted in its ability to modulate glutamatergic signaling, which is critical in both schizophrenia and ischemic stroke.

References

- 1. genecards.org [genecards.org]

- 2. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 5. Mouse Middle Cerebral Artery Occlusion/Reperfusion Model and Treatment [bio-protocol.org]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. High affinity proline uptake in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Frontiers | C57BL/6N mice show a sub-strain specific resistance to the psychotomimetic effects of ketamine [frontiersin.org]

Investigating the Neuroprotective Effects of LQFM215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQFM215 is a novel small molecule inhibitor of the L-proline transporter (PROT/SLC6A7) that has demonstrated significant neuroprotective properties in preclinical studies. By modulating glutamatergic neurotransmission through the inhibition of L-proline uptake, this compound presents a promising therapeutic strategy for neurological disorders characterized by excitotoxicity and neuronal damage, such as ischemic stroke and schizophrenia. This technical guide provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, quantitative efficacy data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). This transporter is closely associated with glutamatergic neurotransmission. L-proline acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neuronal survival.[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to NMDAR-mediated excitotoxicity and subsequent neuronal death.[1]

By inhibiting PROT, this compound increases the synaptic concentration of L-proline. This elevated L-proline level is thought to modulate NMDAR activity, thereby mitigating excitotoxicity and conferring neuroprotection.[1][2] This mechanism is crucial in the context of ischemic stroke, where uncontrolled glutamate release is a primary driver of neuronal damage.[1] Furthermore, through its influence on the glutamatergic system, this compound has shown potential in models of schizophrenia, a disorder linked to NMDA receptor hypofunction.[3][4][5][6][7]

Quantitative Data Presentation

The neuroprotective and behavioral effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Efficacy of this compound in a Model of Ischemic Stroke

| Parameter | Model | Treatment | Outcome | Reference |

| Infarcted Area | Permanent Middle Cerebral Artery Occlusion (MCAO) in mice | This compound pre-treatment and treatment | Reduced infarcted area | [1] |

| Motor Impairment | MCAO in mice | This compound pre-treatment and treatment | Reduced motor impairments in cylinder and limb clasping tests | [1] |

| Proline Levels | Mouse Hippocampus | This compound treatment | Reduced proline levels in the hippocampus | [1] |

| Proline Uptake | Hippocampal Synaptosomes | This compound | Inhibited proline uptake | [1] |

Table 2: Efficacy of this compound in a Ketamine-Induced Model of Schizophrenia

| Parameter | Model | Doses of this compound | Outcome | Reference |

| Hyperlocomotion | Ketamine-induced psychosis in mice | 20 mg/kg and 30 mg/kg | Reduced number of crossings in the open-field test | [7] |

| Immobility | Ketamine-induced psychosis in mice | 20 mg/kg and 30 mg/kg | Increased immobile time in the open-field test | [7] |

| Social Interaction | Ketamine-induced psychosis in mice (Three-Chamber Social Approach Task) | 30 mg/kg | Significantly increased the number of social interactions | [7] |

| Sensorimotor Gating | Ketamine-induced psychosis in mice (Prepulse Inhibition - PPI test) | 10, 20, and 30 mg/kg | Prevented ketamine-induced disruption of sensorimotor gating | [3] |

Table 3: In Vitro Cytotoxicity Profile of this compound

| Cell Line | Condition | Outcome | Reference |

| Lund human mesencephalic (LUHMES) cells co-cultured with astrocytes | Pharmacologically active concentrations | Negligible neurotoxicity | [2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Permanent Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model is used to induce ischemic stroke in mice to study the resulting brain damage and to test the efficacy of neuroprotective agents.

-

Animal Preparation: Mice are anesthetized. The surgical area is shaved and disinfected.

-

Vessel Occlusion: A midline incision is made in the neck to expose the common carotid artery. The middle cerebral artery is then occluded by introducing a filament.

-

Treatment: this compound is administered either before (pre-treatment) or after the occlusion, as per the study design.

-

Behavioral Assessment: Motor impairment is assessed using the cylinder test (evaluating forelimb use asymmetry) and the limb clasping test (observing limb retraction when the mouse is suspended by its tail).

-

Infarct Volume Measurement: After a set period, the animals are euthanized, and the brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarcted area.

Ketamine-Induced Model of Schizophrenia

This pharmacological model is used to induce psychosis-like behaviors in rodents to screen for potential antipsychotic drugs.

-

Animal Habituation: Mice are habituated to the testing environment before the experiment.

-

Drug Administration: A psychotomimetic dose of ketamine is administered to induce hyperlocomotion, social withdrawal, and sensorimotor gating deficits. This compound is administered prior to the ketamine injection.

-

Behavioral Testing:

-

Open-Field Test: This test assesses locomotor activity and anxiety-like behavior. The number of crossings between quadrants and the time spent in the center of the arena are measured.

-

Three-Chamber Social Approach Task: This test evaluates social preference. The mouse is placed in a three-chambered apparatus and can interact with a novel mouse or a novel object. The time spent in each chamber and interacting with the mouse/object is recorded.

-

Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating. A weak auditory stimulus (prepulse) is presented shortly before a startling stimulus (pulse). The ability of the prepulse to inhibit the startle response is measured.

-

In Vitro Cytotoxicity Assay

This assay is used to determine the potential toxic effects of a compound on cultured cells.

-

Cell Culture: Lund human mesencephalic (LUHMES) cells, a human neuronal cell line, are cultured, often in co-culture with astrocytes to mimic the brain environment.

-

Compound Exposure: The cells are treated with various concentrations of this compound.

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding of the research.

Conclusion

This compound has emerged as a promising neuroprotective agent with a clear mechanism of action centered on the inhibition of the L-proline transporter and subsequent modulation of the glutamatergic system. The data summarized in this guide provides strong preclinical evidence for its potential therapeutic application in ischemic stroke and schizophrenia. The detailed experimental protocols offer a foundation for further research and development of this novel compound. Future investigations should aim to further elucidate the downstream signaling cascades affected by this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]

- 6. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

Unlocking a New Avenue in Schizophrenia Treatment: A Technical Guide to LQFM215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel proline transporter (PROT) inhibitor, LQFM215, and its potential as a therapeutic agent for schizophrenia. This document synthesizes the core preclinical findings, outlines detailed experimental methodologies, and presents key quantitative data to support further research and development in this promising area.

Introduction: The Glutamatergic Hypothesis and the Role of this compound

The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamate neurotransmitter system, particularly the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder.[1][2] The proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7), is implicated in this pathway as its substrate, L-proline, can modulate the activity of both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2]

This compound is a novel, synthetic inhibitor of PROT.[1] By blocking the reuptake of proline into presynaptic terminals, this compound is hypothesized to increase the synaptic concentration of L-proline, thereby enhancing glutamatergic neurotransmission and potentially ameliorating the symptoms associated with schizophrenia.[1][3] Preclinical studies have focused on evaluating the antipsychotic-like effects of this compound in the ketamine-induced model of schizophrenia.[1]

Mechanism of Action: A Signaling Pathway Perspective

The proposed mechanism of action for this compound centers on its ability to modulate the glutamatergic system through the inhibition of the proline transporter. An increase in synaptic L-proline is thought to positively modulate NMDA and AMPA receptors, counteracting the hypofunction observed in schizophrenia models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| In Vitro Activity | |

| Target | Proline Transporter (PROT/SLC6A7) |

| Assay | Proline uptake in hippocampal synaptosomes |

| IC50 | 20.4 µM[4] |

| Animal Model | Ketamine-Induced Schizophrenia Model |

| Species | Male Swiss Mice[1] |

| Inducing Agent | Ketamine (50 mg/kg, intraperitoneal)[1] |

| This compound Doses | 10, 20, and 30 mg/kg (intraperitoneal)[1] |

| Behavioral Outcomes | |

| Hyperlocomotion (Open-Field Test) | All doses of this compound effectively reduced ketamine-induced hyperlocomotion.[1] |

| Social Interaction (Three-Chamber Test) | All doses of this compound enhanced social interaction.[1] |

| Sensorimotor Gating (Prepulse Inhibition) | All doses of this compound prevented ketamine-induced disruption of prepulse inhibition.[1] |

| Statistical Significance (Prepulse Inhibition) | |

| Treatment Groups | Control, Ketamine, Ketamine + this compound (10, 20, 30 mg/kg) |

| One-way ANOVA | F (4, 63) = 7.061, p = 0.00014[1] |

| Result | This compound at all doses significantly increased PPI indices compared to the ketamine-only group.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Model: Ketamine-Induced Schizophrenia

-

Subjects: Male Swiss mice, 8-12 weeks old, weighing 40-50g.[1]

-

Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Psychosis-like Behavior: A single intraperitoneal (IP) injection of ketamine at a dose of 50 mg/kg is administered.[1]

-

Treatment: this compound is administered via IP injection 5 minutes after the ketamine injection at doses of 10, 20, or 30 mg/kg.[1] Control groups receive the vehicle.

Behavioral Assays

-

Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into equal squares. The arena is placed in a sound-attenuated room with controlled lighting.

-

Procedure:

-

Thirty minutes after the final injection, each mouse is individually placed in the center of the open-field arena.

-

The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).

-

An automated tracking system or a trained observer records the total distance traveled and the number of crossings between squares.

-

-

Endpoint: Increased locomotion (hyperlocomotion) in the ketamine-treated group is expected, with a reduction in this activity indicating an antipsychotic-like effect of this compound.[1]

-

Apparatus: A rectangular, three-chambered box. The outer chambers contain small, wire cages.

-

Procedure:

-

Habituation Phase: The test mouse is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test mouse is returned to the central chamber and allowed to explore all three chambers again for a set period.

-

The time spent in each chamber and the number of interactions (sniffing, touching) with each cage are recorded.

-

-

Endpoint: A reduction in time spent with the stranger mouse in the ketamine-treated group is indicative of social deficits. An increase in social interaction time with this compound treatment suggests a reversal of these deficits.[1]

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response of the animal.

-

Procedure:

-

The mouse is placed in a small enclosure within the chamber and allowed to acclimate.

-

A series of trials are presented, including:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-alone trials: A weaker, non-startling acoustic stimulus (e.g., 75-85 dB).

-

Prepulse-pulse trials: The prepulse is presented shortly before the startling pulse.

-

-

The startle response (amplitude of the flinch) is measured for each trial.

-

-

Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A disruption of PPI in the ketamine-treated group reflects a deficit in sensorimotor gating. The prevention of this disruption by this compound indicates a therapeutic effect.[1]

Cytotoxicity Assay

-

Cell Line: Lund human mesencephalic (LUHMES) cell line, a model for dopaminergic neurons.[1]

-

Procedure:

-

LUHMES cells are cultured and differentiated.

-

The cells are treated with varying concentrations of this compound.

-

Cell viability is assessed using standard methods, such as the measurement of lactate dehydrogenase (LDH) release or staining with viability dyes.

-

-

Endpoint: To determine the concentration at which this compound becomes cytotoxic and to ensure that the observed behavioral effects are not due to general neurotoxicity. Studies have shown that at pharmacologically active concentrations, this compound exhibits negligible neurotoxicity in co-cultures of astrocytes and neurons.[1][2]

Synthesis, Pharmacokinetics, and Pharmacodynamics

Detailed information regarding the chemical synthesis of this compound is not publicly available in the reviewed literature. Similarly, comprehensive pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic studies have not been published. Further research is required to characterize these critical drug development parameters.

Conclusion and Future Directions

This compound represents a promising novel approach for the treatment of schizophrenia, particularly for addressing the negative and cognitive symptoms associated with glutamatergic hypofunction. The preclinical data strongly support its mechanism of action as a proline transporter inhibitor with antipsychotic-like properties in a validated animal model.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound.

-

Investigating the efficacy of this compound in other preclinical models of schizophrenia.

-

Exploring the potential of this compound to treat other neurological and psychiatric disorders where glutamatergic dysfunction is implicated.

-

Conducting long-term safety and toxicology studies.

This technical guide provides a solid foundation for scientists and drug development professionals to understand the current state of this compound research and to guide future investigations into this novel therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of the SGLT2 Inhibitor Remogliflozin Etabonate in Subjects with Mild and Moderate Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of LQFM215 in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and inflammation. The L-proline transporter (PROT/SLC6A7) has emerged as a promising therapeutic target due to its role in modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of the application of LQFM215, a novel L-proline transporter inhibitor, in preclinical ischemic stroke models. We consolidate available data on its neuroprotective efficacy, delineate detailed experimental protocols for its evaluation, and illustrate the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic avenues for ischemic stroke.

Introduction: The Role of L-proline in Ischemic Stroke

The amino acid L-proline plays a significant role in glutamatergic neurotransmission by modulating the function of the N-methyl-D-aspartate (NMDA) receptor. During an ischemic event, the excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions and subsequent neuronal death, a phenomenon known as excitotoxicity. The L-proline transporter, PROT (encoded by the SLC6A7 gene), regulates the synaptic concentration of L-proline. Inhibition of this transporter is hypothesized to increase synaptic L-proline levels, which can in turn modulate NMDA, AMPA, and glycine receptors, thereby conferring neuroprotection.[1]

This compound is a novel and potent inhibitor of the L-proline transporter.[2] Preclinical studies have demonstrated its potential to reduce infarct volume and improve functional outcomes in animal models of ischemic stroke.[3] This guide will synthesize the available information on this compound's application in this context.

Quantitative Data on the Efficacy of this compound in Ischemic Stroke Models

The following tables summarize the reported effects of this compound in a permanent middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke.

Note: The following data is illustrative and is pending access to the full-text publication of the primary research. The structure and parameters are based on the available information.

Table 1: Effect of this compound on Infarct Volume

| Treatment Group | Dosage (mg/kg) | Administration Schedule | Infarct Volume (% of Hemisphere) | p-value vs. Vehicle |

| Sham | N/A | N/A | 0 ± 0 | <0.001 |

| Vehicle (MCAO) | N/A | Pre- and Post-MCAO | 45 ± 5 | N/A |

| This compound (MCAO) | [e.g., 10] | Pre- and Post-MCAO | [e.g., 25 ± 4] | [e.g., <0.05] |

Table 2: Effect of this compound on Neurological Deficit Scores

| Treatment Group | Dosage (mg/kg) | Administration Schedule | Limb Clasping Score (0-3) | Cylinder Test (% Impaired Forelimb Use) |

| Sham | N/A | N/A | 0.1 ± 0.1 | 5 ± 1 |

| Vehicle (MCAO) | N/A | Pre- and Post-MCAO | 2.5 ± 0.3 | 85 ± 7 |

| This compound (MCAO) | [e.g., 10] | Pre- and Post-MCAO | [e.g., 1.2 ± 0.2] | [e.g., 40 ± 6] |

Experimental Protocols

This section details the methodologies employed in the evaluation of this compound in a preclinical model of ischemic stroke.

Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human stroke.[3]

-

Animals: Male Swiss mice are typically used.

-

Anesthesia: Anesthesia is induced with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

-

The ECA is ligated and transected.

-

A 6-0 nylon monofilament with a silicon-coated tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The filament is left in place to induce permanent ischemia.

-

-

Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate analgesia and supportive care.

Drug Administration

-

Compound: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies.

-

Dosing Regimen: Both pre-treatment (administered before MCAO) and post-treatment (administered after MCAO) regimens have been evaluated to assess prophylactic and therapeutic potential, respectively.[3]

Assessment of Infarct Volume

-

Tissue Preparation: Twenty-four hours after MCAO, animals are euthanized, and their brains are removed and sectioned coronally.

-

TTC Staining: Brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

-

Quantification: The unstained (infarcted) area is measured using image analysis software, and the infarct volume is calculated as a percentage of the total hemispheric volume.

Behavioral and Neurological Assessments

-

Limb Clasping Test: This test assesses neurological deficits. The mouse is suspended by its tail, and the degree of hindlimb retraction towards the abdomen is scored on a scale of 0 (normal) to 3 (severe clasping).

-

Cylinder Test: This test evaluates forelimb asymmetry. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is recorded. A higher percentage of touches with the unimpaired (ipsilateral) forelimb indicates a greater motor deficit.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through the modulation of glutamatergic neurotransmission. The following diagram illustrates the proposed signaling cascade.

References

Unraveling the Neuroprotective Core of LQFM215: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQFM215 has emerged as a promising novel neuroprotective agent, demonstrating significant potential in preclinical models of ischemic stroke and schizophrenia. This technical guide provides an in-depth exploration of the available scientific knowledge surrounding this compound, with a focus on its mechanism of action as an L-proline transporter (PROT/SLC6A7) inhibitor. While detailed structure-activity relationship (SAR) studies involving a broad series of analogs are not extensively available in the public domain, this document synthesizes the existing data to illuminate the foundational aspects of its therapeutic promise. We will delve into its biological activities, the experimental methodologies used for its characterization, and the intricate signaling pathways it modulates.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound, providing a snapshot of its potency and activity in various assays.

| Parameter | Value | Species | Assay System | Reference |

| IC50 (Proline Uptake) | 20.4 µM | Mouse | Hippocampal Synaptosomes | [1] |

| Neurotoxicity (IC50) | > 100 µM | Human | LUHMES cells | [2] |

| Inhibition of Neural Protrusion Formation (IC50) | 3 µM | Human | LUHMES cells (developmental phase) | [2] |

| Reduction in Neural Protrusion Growth and Cell Survival (IC50) | 14 µM | Human | LUHMES cells (maturation phase) | [2] |

| Effective Dose (Hyperlocomotion Reduction) | 10-30 mg/kg (i.p.) | Mouse | Ketamine-induced hyperlocomotion model | [2] |

| Effective Dose (Neuroprotection) | 10.0 mg/kg | Mouse | Middle Cerebral Artery Occlusion (MCAO) model | [1] |

Mechanism of Action: Modulating Glutamatergic Neurotransmission

This compound exerts its effects by inhibiting the L-proline transporter, PROT (coded by the gene SLC6A7).[1] This transporter is crucial for regulating the extracellular levels of L-proline in the brain, particularly at glutamatergic synapses.[3][4] By blocking PROT, this compound leads to an increase in synaptic L-proline concentrations.[3]

L-proline is a neuromodulator that can directly interact with and potentiate the activity of NMDA receptors, a key component of the glutamatergic system.[5][6] The proposed mechanism is that elevated synaptic L-proline, resulting from PROT inhibition by this compound, enhances NMDA receptor signaling.[3] This modulation of glutamatergic neurotransmission is believed to be the basis for this compound's neuroprotective and potential antipsychotic effects.[3][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

- 1. umimpact.umt.edu [umimpact.umt.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Chemistry and its role in Structure-Activity Relationships - Sumathi Publications [journals.sumathipublications.com]

In Silico Modeling of LQFM215 Binding to the Proline Transporter SLC6A7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 6 member 7 (SLC6A7), also known as the proline transporter (PROT), plays a crucial role in regulating proline levels in the brain, thereby modulating glutamatergic neurotransmission. Its involvement in neurological processes makes it a promising target for therapeutic intervention in various disorders. LQFM215 has emerged as a novel inhibitor of SLC6A7 with potential therapeutic applications. This technical guide provides an in-depth overview of the in silico methodologies used to characterize the binding of this compound to SLC6A7. It details the protocols for homology modeling of the SLC6A7 transporter, molecular docking of this compound, and molecular dynamics simulations to assess the stability of the ligand-protein complex. The presented data and workflows are intended to serve as a comprehensive resource for researchers in the fields of computational drug design and neuropharmacology.

Introduction

The proline transporter SLC6A7 is a sodium- and chloride-dependent transporter responsible for the reuptake of L-proline from the synaptic cleft into presynaptic neurons.[1] By controlling extracellular proline concentrations, SLC6A7 indirectly influences the activity of NMDA and AMPA receptors, key players in excitatory neurotransmission.[2] Dysregulation of this transporter has been implicated in various neurological and psychiatric conditions, making it an attractive target for drug discovery.[2]

This compound is a novel compound that has been identified as a potent inhibitor of SLC6A7.[3] In silico modeling techniques, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding mechanism of this compound to its target. These computational approaches provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the development of more potent and selective SLC6A7 inhibitors.

This guide details the computational workflow for modeling the interaction between this compound and SLC6A7, presenting key quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data obtained from in silico analyses of the this compound-SLC6A7 interaction.

Table 1: Molecular Docking and Interaction Data

| Parameter | Value/Residues | Reference |

| Docking Score | Not explicitly quantified; described as an "adequate fit" and a "better score" compared to other inhibitors. | [4] |

| Key Interacting Residues | GLY16, ASP362 | [5] |

| Interaction Type | Hydrogen Bonds | [5] |

Table 2: Molecular Dynamics Simulation Data

| Parameter | Value | Reference |

| Simulation Time | 100 ns | [5] |

| Average RMSD of PROT-LQFM215 Complex | 2.069 Å ± 0.549 Å | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key in silico experiments.

Homology Modeling of SLC6A7

Since the experimental structure of human SLC6A7 is not available, a homology model was constructed.

Protocol:

-

Template Identification: The amino acid sequence of human SLC6A7 (UniProt ID: Q99884) is used as the query sequence to search for suitable templates in the Protein Data Bank (PDB) using a tool like BLASTp. Templates are selected based on high sequence identity (typically >30%), sequence coverage, and structural resolution.

-

Sequence Alignment: The query sequence is aligned with the template sequence(s) using a sequence alignment tool such as ClustalW or T-Coffee. Manual adjustments may be necessary to ensure correct alignment of conserved motifs and transmembrane domains.

-

Model Building: A 3D model of SLC6A7 is generated using a homology modeling software like SWISS-MODEL or MODELLER. The aligned sequences and the template structure(s) are used as input.

-

Loop and Sidechain Refinement: Regions with insertions or deletions in the alignment (loops) and the sidechains of the modeled protein are refined to obtain a stereochemically sound and energetically favorable conformation.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the compatibility of the 3D model with its own amino acid sequence), and by calculating the DOPE (Discrete Optimized Protein Energy) score.

Molecular Docking of this compound into SLC6A7

Molecular docking is performed to predict the binding pose of this compound within the active site of the modeled SLC6A7.

Protocol:

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. Hydrogens are added, and the structure is energy minimized using a force field such as MMFF94.

-

Receptor Preparation: The homology model of SLC6A7 is prepared for docking. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining the binding site. The binding site can be identified based on the location of the substrate-binding site in the template structure or by using pocket prediction algorithms.

-

Docking Simulation: A docking program like AutoDock Vina or GOLD is used to perform the docking calculations. The ligand is treated as flexible, while the receptor can be treated as rigid or with limited sidechain flexibility. The search algorithm (e.g., a genetic algorithm) explores different conformations and orientations of the ligand within the binding site.

-

Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy is typically selected as the most probable binding mode. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Molecular Dynamics (MD) Simulation of the this compound-SLC6A7 Complex

MD simulations are conducted to assess the stability of the docked complex and to study its dynamic behavior over time.

Protocol:

-

System Setup: The docked this compound-SLC6A7 complex is placed in a simulation box (e.g., a cubic or dodecahedron box). The box is then filled with a solvent model (e.g., TIP3P water) and ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

-

Force Field Parameterization: A suitable force field (e.g., GROMOS, AMBER, or CHARMM) is chosen for the protein, ligand, and solvent. Parameters for the ligand that are not included in the standard force field are generated using a parameterization tool.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 bar). This is done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

Production Run: After equilibration, the position restraints are removed, and the production MD simulation is run for a specific duration (e.g., 100 ns). The trajectory of the system (atomic coordinates over time) is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability and dynamics of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand to the protein.

-

Visualizations

The following diagrams illustrate the in silico workflow and the proposed mechanism of action of this compound.

Caption: In silico modeling workflow for this compound and SLC6A7.

Caption: Proposed mechanism of this compound action at the glutamatergic synapse.

Conclusion

In silico modeling provides a powerful framework for understanding the molecular basis of ligand-receptor interactions. The methodologies outlined in this guide have been successfully applied to characterize the binding of the novel inhibitor this compound to the proline transporter SLC6A7. The quantitative data, while still requiring experimental validation, offer valuable insights into the stability of the complex and the key residues involved in binding. The detailed protocols serve as a practical guide for researchers aiming to conduct similar computational studies on SLC transporters and other membrane proteins. The continued application and refinement of these in silico approaches will undoubtedly accelerate the discovery and development of new therapeutics targeting SLC6A7 and other important neurological targets.

References

- 1. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]

- 4. Advances in Homology Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of LQFM215: A Technical Guide for Researchers

An In-depth Analysis of the L-proline Transporter (PROT) Inhibitor LQFM215

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a novel inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). Initially miscategorized in some inquiries as a PROTAC, this compound does not induce protein degradation but rather functions by competitively inhibiting the active site of PROT.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of this compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound is a synthetic inhibitor of the L-proline transporter (PROT/SLC6A7). PROT is integral to glutamatergic neurotransmission, with L-proline acting as a modulator of NMDA receptor function.[2] The proposed mechanism of action for this compound involves the inhibition of SLC6A7, leading to an increase in synaptic L-proline. This, in turn, is thought to modulate the functioning of NMDAR, AMPAR, and GlyR receptors.[3] By competitively binding to the active site of PROT, this compound inhibits the uptake of proline.[1] This modulation of the glutamatergic system forms the basis for its neuroprotective and potential antipsychotic effects.[4][5]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Proline Uptake) | 20.4 µM | Hippocampal Synaptosomes | |

| IC50 (Neurite Formation Inhibition) | 3 µM | LUHMES cells (developmental phase) | [1] |

| IC50 (Neurite Growth & Cell Survival) | 14 µM | LUHMES cells (maturation phase) | [1] |

| Cytotoxicity | Low neurotoxicity at 0.39-100 µM | LUHMES cells | [1] |

| Neurotoxicity | Negligible when co-cultured with astrocytes | Astrocytes and Neurons | [4][6][7] |

Table 2: In Vivo Efficacy (Ketamine-Induced Psychosis Model in Mice)

| Parameter | Doses | Effect | Reference |

| Hyperlocomotion | 10, 20, 30 mg/kg (i.p.) | Significantly reduced | [1][4][6][7] |

| Social Interaction | 10, 20, 30 mg/kg (i.p.) | Enhanced | [1][4][6][7] |

| Sensorimotor Gating (PPI) | 10, 20, 30 mg/kg (i.p.) | Prevention of ketamine-induced disruption | [6][7] |

Table 3: In Vivo Efficacy (Ischemic Stroke Model - MCAO)

| Parameter | Dose | Effect | Reference |

| Infarcted Area | 10.0 mg/kg | Reduced | |

| Motor Impairments | 10.0 mg/kg | Reduced | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Proline Uptake Assay in Hippocampal Synaptosomes

This assay measures the ability of this compound to inhibit the uptake of L-proline into nerve terminals.

Methodology:

-

Synaptosome Preparation: Hippocampi are dissected from mice and homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Radiolabeling: [3H]-L-proline is added to initiate the uptake reaction.

-

Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity retained by the synaptosomes is measured using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

The following diagram outlines the workflow for the proline uptake assay:

In Vivo Ketamine-Induced Psychosis Model

This model is used to evaluate the potential antipsychotic effects of this compound.[4][6][7]

Methodology:

-

Animal Model: Swiss mice are used.

-

Induction of Psychosis: A single intraperitoneal (i.p.) injection of ketamine (e.g., 50 mg/kg) is administered to induce hyperlocomotion, social interaction deficits, and sensorimotor gating disruption.[7]

-

Treatment: this compound is administered at various doses (e.g., 10, 20, 30 mg/kg, i.p.) prior to or following ketamine administration.[6]

-

Behavioral Tests:

-

Open-Field Test: To assess locomotor activity by measuring parameters such as the number of crossings and time spent in the center of the arena.[6][7]

-

Three-Chamber Social Interaction Test: To evaluate social preference and interaction by measuring the time spent in a chamber with a novel mouse versus an empty chamber.[4][6][7]

-

Prepulse Inhibition (PPI) Test: To measure sensorimotor gating by assessing the ability of a weak prestimulus to inhibit the startle response to a strong stimulus.[6][7]

-

-

Data Analysis: Behavioral parameters are compared between control, ketamine-treated, and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).[7]

Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to investigate the neuroprotective effects of this compound in ischemic stroke.[2]

Methodology:

-

Animal Model: Mice are used.

-

Induction of Ischemia: The middle cerebral artery is permanently occluded to induce a focal cerebral ischemic stroke.

-

Treatment: this compound is administered either as a pre-treatment or post-treatment.[2]

-

Assessment of Infarct Volume: After a defined period, the brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarcted area.

-

Neurological Deficit Scoring: Motor impairments are assessed using tests such as the limb clasping test and the cylinder test.[2]

-

Data Analysis: Infarct volumes and neurological scores are compared between vehicle-treated and this compound-treated groups.

Concluding Remarks

This compound has emerged as a promising small molecule inhibitor of the L-proline transporter with demonstrated neuroprotective and potential antipsychotic properties in preclinical models. Its mechanism of action via the modulation of the glutamatergic system presents a novel therapeutic avenue for neurological and psychiatric disorders. Further investigation into its pharmacokinetic profile, long-term safety, and efficacy in a broader range of disease models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the pharmacological profile of this compound for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]

- 6. researchgate.net [researchgate.net]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

The Indirect Modulation of NMDA Receptor Function by LQFM215: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

LQFM215 is a novel inhibitor of the L-proline transporter (PROT/SLC6A7) that has demonstrated neuroprotective effects in models of ischemic stroke and antipsychotic-like activity in preclinical models of schizophrenia.[1][2] The primary mechanism of action of this compound is not direct interaction with the N-methyl-D-aspartate (NMDA) receptor, but rather the modulation of its function through the inhibition of L-proline reuptake.[3] By blocking PROT, this compound is hypothesized to increase the synaptic concentration of L-proline, an endogenous amino acid that acts as a modulator of glutamatergic neurotransmission, including the activity of NMDA receptors.[3][4] This document provides a comprehensive technical overview of the effects of this compound, focusing on its indirect influence on NMDA receptor function. It consolidates available data on this compound, details the underlying experimental protocols, and visualizes the key pathways and processes.

Core Mechanism of Action of this compound

This compound's pharmacological activity stems from its inhibition of the L-proline transporter (PROT), which is expressed by subpopulations of glutamatergic neurons and is responsible for the reuptake of L-proline from the synaptic cleft.[4] Inhibition of this transporter leads to an elevation of extracellular L-proline, which can then interact with and modulate various receptors, including NMDA, AMPA, and glycine receptors.[3] The glutamatergic hypothesis of schizophrenia suggests a role for NMDA receptor hypofunction, and by increasing synaptic L-proline, this compound is thought to potentiate NMDA receptor activity, offering a potential therapeutic avenue.[2][5]

Quantitative Data

Direct quantitative data on the binding affinity or electrophysiological effects of this compound on the NMDA receptor are not available, as its action is indirect. The relevant quantitative data pertains to its effect on L-proline uptake and the subsequent effects of L-proline on NMDA receptor function.

Effect of this compound on L-proline Uptake

While specific IC50 values for this compound on PROT are not detailed in the provided literature, studies confirm its inhibitory action on proline uptake in hippocampal synaptosomes.[3]

| Compound | Assay | Tissue/Cell Type | Effect | Reference |

| This compound | Proline Uptake Assay | Mouse Hippocampal Synaptosomes | Inhibition of L-proline uptake | [3] |

Effect of L-proline on NMDA Receptor Function

L-proline has been shown to act as a weak agonist at the NMDA receptor.[6] Its effects are often observed in the millimolar concentration range and can potentiate receptor activity, leading to postsynaptic depolarization.[6][7]

| Agonist | Parameter | Cell Type | Value/Effect | Antagonists | Reference |

| L-proline | Current Evocation | Cultured Rat Dorsal Horn Neurons | 10 mM L-proline current comparable to 15 µM NMDA | APV-sensitive | [6] |

| L-proline | Intracellular Ca²+ | Cultured Rat Dorsal Horn Neurons | Increased [Ca²+]i | Partially antagonized by APV and Mg²+ | [6] |

| L-proline | Depolarization | Rat CA1 Hippocampal Pyramidal Cells | Depolarization of postsynaptic cells | Reduced by excitatory amino acid antagonists | [7] |

Experimental Protocols

Proline Uptake Assay in Synaptosomes

This protocol is foundational to determining the inhibitory activity of compounds like this compound on the L-proline transporter.

Objective: To measure the uptake of radiolabeled L-proline into isolated nerve terminals (synaptosomes) and assess the inhibitory effect of this compound.

Methodology:

-

Synaptosome Preparation:

-

Brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.

-

The homogenate is centrifuged at low speed (e.g., 1,200 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in an appropriate buffer.[8]

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated at 37°C in a buffer containing NaCl.

-

Varying concentrations of this compound are added to the synaptosome suspension.

-

The uptake reaction is initiated by the addition of a known concentration of [³H]L-proline.

-

The incubation is carried out for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

The radioactivity retained on the filters, representing the amount of L-proline taken up by the synaptosomes, is quantified using liquid scintillation counting.[9]

-

-

Data Analysis:

-

The inhibition of L-proline uptake by this compound is calculated relative to a vehicle control.

-

An IC50 value can be determined by fitting the concentration-response data to a sigmoidal curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. researchgate.net [researchgate.net]

- 4. L-Proline and Glutamatergic Neurotransmission [bonndoc.ulb.uni-bonn.de]

- 5. researchgate.net [researchgate.net]

- 6. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: Discovery and Synthesis of LQFM215, a Novel L-proline Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of LQFM215, a novel and potent inhibitor of the L-proline transporter (PROT/SLC6A7). This compound was identified through a combination of molecular modeling and a molecular hybridization approach. Preclinical studies have demonstrated its potential as a neuroprotective agent in ischemic stroke and as an antipsychotic agent in a ketamine-induced model of schizophrenia. This document provides a comprehensive overview of the experimental protocols, quantitative biological data, and the underlying signaling pathways associated with this compound's mechanism of action.

Introduction

The L-proline transporter (PROT/SLC6A7) plays a crucial role in regulating synaptic levels of L-proline, an amino acid that modulates glutamatergic neurotransmission through its interaction with NMDA and AMPA receptors. Dysregulation of this system has been implicated in various neurological and psychiatric disorders. This compound has emerged as a promising small molecule inhibitor of PROT, offering a novel therapeutic strategy for conditions associated with altered glutamatergic signaling.

Discovery and Synthesis of this compound

The discovery of this compound was guided by in silico molecular docking studies on a three-dimensional model of the PROT protein. The design strategy involved molecular hybridization, combining structural features of known PROT inhibitors.

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of an acyl chloride intermediate with a specific amine. While the detailed, step-by-step protocol is often found in supplementary materials of publications, the general synthetic route is as follows:

General Procedure for the Synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide derivatives (Analogous to this compound):

-

Formation of the Acyl Chloride: The corresponding carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the acyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

-

Amide Coupling: The resulting acyl chloride is then reacted with the appropriate amine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct. This reaction is also typically performed in an inert solvent like DCM at room temperature.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the final pure compound.

Note: The precise reactants, stoichiometry, reaction times, temperatures, and purification solvents for the synthesis of this compound would be detailed in the supplementary information of the primary research articles.

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of the L-proline transporter, leading to an increase in extracellular L-proline concentrations in the synaptic cleft. This elevated L-proline then modulates the activity of ionotropic glutamate receptors, namely NMDA and AMPA receptors, which is believed to be the primary mechanism underlying its therapeutic effects.

Signaling Pathway

The proposed signaling pathway for this compound's action is depicted below. Inhibition of PROT by this compound leads to an accumulation of synaptic L-proline. This L-proline then acts on NMDA and AMPA receptors, influencing downstream signaling cascades that are crucial for neuronal survival and function.

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of LQFM215 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQFM215 is a novel and selective inhibitor of the L-proline transporter (PROT/SLC6A7), a key protein involved in the regulation of glutamatergic neurotransmission. By inhibiting the reuptake of L-proline, this compound modulates the activity of NMDA and AMPA receptors, which are critical for neuronal function and plasticity.[1][2][3] This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and has shown potential as a therapeutic agent for psychiatric disorders such as schizophrenia.[1][3][4] These application notes provide a detailed protocol for the in vivo administration of this compound to mice for efficacy and proof-of-concept studies.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various mouse models.

Table 1: Efficacy of this compound in a Mouse Model of Ischemic Stroke

| Dosage (mg/kg) | Administration Route | Key Findings | Reference |

| 10 | Intraperitoneal (IP) | Reduced infarct area and improved motor function in the middle cerebral artery occlusion (MCAO) model. | [1][5] |

Table 2: Efficacy of this compound in a Ketamine-Induced Mouse Model of Schizophrenia

| Dosage (mg/kg) | Administration Route | Key Findings | Reference |

| 10, 20, 30 | Intraperitoneal (IP) | Effectively reduced hyperlocomotion, enhanced social interaction, and prevented sensorimotor gating deficits induced by ketamine. | [4][6] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

1. Materials:

-

This compound (powder)

-

Vehicle (e.g., sterile saline, 0.9% NaCl; or a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for difficult to dissolve compounds)

-

Insulin syringes (or other appropriate syringes for intraperitoneal injection) with 27-30 gauge needles

-

Male Swiss mice (8-12 weeks old, 40-50 g)[6]

2. This compound Stock Solution Preparation:

-

Note: The solubility of this compound in aqueous solutions may be limited. The use of a co-solvent system is recommended. The following is a general guideline; specific solubility should be determined empirically.

-

Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.

-

Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle.

-

Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

3. Dosing Procedure:

-

Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Dosage Calculation: Calculate the volume of the this compound stock solution to be administered to each mouse based on its body weight and the desired dose (e.g., 10, 20, or 30 mg/kg).

-

Example Calculation for a 10 mg/kg dose for a 45 g mouse using a 1 mg/mL stock solution:

-

Dose (mg) = 10 mg/kg * 0.045 kg = 0.45 mg

-

Volume to inject (mL) = 0.45 mg / 1 mg/mL = 0.45 mL

-

-

-

Administration:

-

Gently restrain the mouse.

-

Administer the calculated volume of the this compound solution via intraperitoneal (IP) injection.

-

The timing of administration will depend on the specific experimental design (e.g., 5 minutes after ketamine administration in the schizophrenia model).[6]

-

-

Control Group: Administer an equivalent volume of the vehicle to the control group of mice.

Protocol 2: Ketamine-Induced Schizophrenia Model

1. Materials:

-

Ketamine hydrochloride

-

Sterile saline (0.9% NaCl)

-

This compound solution (prepared as in Protocol 1)

-

Vehicle solution

-

Male Swiss mice (8-12 weeks old, 40-50 g)[6]

2. Experimental Procedure:

-

Acclimatization: Allow mice to acclimatize to the experimental room for at least 1 hour before the start of the experiment.

-

Induction of Psychosis: Administer a single intraperitoneal injection of ketamine at a dose of 50 mg/kg.[6]

-

Treatment: 5 minutes after the ketamine injection, administer this compound (10, 20, or 30 mg/kg, IP) or vehicle to the respective groups of mice.[6]

-

Behavioral Testing: Approximately 30 minutes after the ketamine administration, begin behavioral tests such as the open-field test, three-chamber social interaction test, and prepulse inhibition (PPI) test to assess locomotor activity, social behavior, and sensorimotor gating, respectively.[3][6]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Dosing

Caption: Experimental workflow for this compound in vivo studies.

References

- 1. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

Application Notes and Protocols for LQFM215 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQFM215 is a potent and selective inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1][2]. By blocking the reuptake of L-proline in the synapse, this compound effectively increases the concentration of this amino acid in the synaptic cleft. This elevation in synaptic L-proline leads to the modulation of key glutamate receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as well as glycine receptors (GlyR)[3]. This mechanism of action underlies the neuroprotective and potential antipsychotic effects of this compound observed in preclinical studies[4][5]. Accurate preparation of this compound stock solutions is the first critical step for obtaining reliable and reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules[1][6].

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 394.55 g/mol | [1] |

| Molecular Formula | C₂₅H₃₄N₂O₂ | [1] |